molecular formula C14H14N2O B027982 Diazene, bis(3-methylphenyl)-, 1-oxide CAS No. 19618-06-5

Diazene, bis(3-methylphenyl)-, 1-oxide

Cat. No. B027982
CAS RN: 19618-06-5
M. Wt: 226.27 g/mol
InChI Key: OCIMXNSZRVIRQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazene derivatives, including bis(3-methylphenyl)-, 1-oxide, involves oxidative coupling reactions. For instance, N-substituted bis(tetrazol-5-yl)diazenes were synthesized through oxidative coupling of corresponding 5-aminotetrazoles, showcasing a method that could be analogous to the synthesis of similar diazene compounds (Serebryanskaya et al., 2010).

Molecular Structure Analysis

The molecular and crystal structures of diazene derivatives reveal significant insights into their configuration. Single crystal X-ray diffraction has been utilized to determine the structures, indicating the presence of trans-isomers in solid forms and providing a quantum-chemical investigation of geometry and stability of these compounds (Serebryanskaya et al., 2010).

Chemical Reactions and Properties

Diazene compounds engage in various chemical reactions, showcasing a range of reactivities and formation of complex structures. For example, the reaction of bis(diazo) compounds with elements like nickel and chromium has been studied, showing the formation of complexes with unique electronic structures and catalytic properties, which highlight the versatile chemical nature of diazene derivatives (Muresan et al., 2007).

Physical Properties Analysis

The physical properties of diazene derivatives, such as luminescence and electrochemistry, have been a subject of interest. Studies reveal that these compounds exhibit blue emission spectra and undergo oxidative cyclovoltammetry, indicating their potential in electronic and luminescent applications (Weber et al., 2006).

Chemical Properties Analysis

The chemical properties of diazene derivatives, including their reactivity towards other compounds and their ability to form stable complexes, have been explored. For instance, reactions with silylcyanide and the formation of bis(carbenes) demonstrate the compound's ability to participate in complex chemical transformations and form stable products with interesting electronic properties (Itoh et al., 2004).

properties

IUPAC Name

(3-methylphenyl)-(3-methylphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-11-5-3-7-13(9-11)15-16(17)14-8-4-6-12(2)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIMXNSZRVIRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=[N+](C2=CC=CC(=C2)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393911
Record name Diazene, bis(3-methylphenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazene, bis(3-methylphenyl)-, 1-oxide

CAS RN

19618-06-5
Record name Diazene, bis(3-methylphenyl)-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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